Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate

Descripción general

Descripción

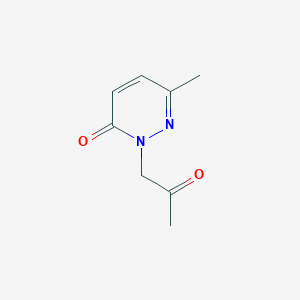

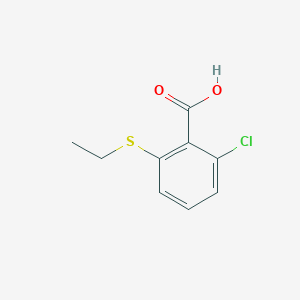

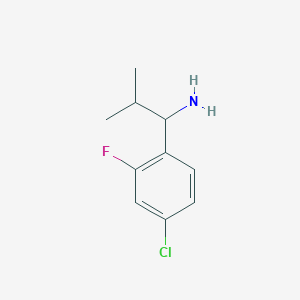

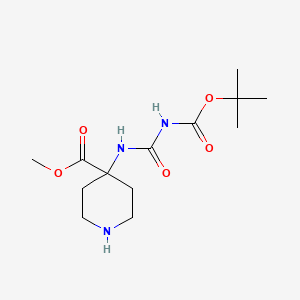

“Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate” is a chemical compound with the molecular formula C13H23N3O5 . It is also known by its IUPAC name, "methyl 4- (tert-butoxycarbonylcarbamoylamino)piperidine-4-carboxylate" .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon and hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 301.34 , and its molecular formula, which is C13H23N3O5 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Asymmetric Synthesis : One notable application is in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a critical intermediate for CP-690550, a potent protein kinase inhibitor. This synthesis demonstrates the potential for industrial application due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).

Conjugate Addition : Another application is seen in the synthesis of 4-substituted piperidine-3-carboxylates through the conjugate addition of organomagnesium cuprates to N-methyl and N-tert-butoxycarbonyl guvacine derivatives. This process yields excellent results with primary Grignard reagents, indicating its utility in synthesizing piperidine derivatives (Hellenbrand & Wanner, 2014).

Intermediate for Vandetanib : The compound also serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves steps such as acylation, sulfonation, and substitution, leading to the creation of complex molecules required for drug development (Wang, Wang, Tang, & Xu, 2015).

Synthesis of Spirocyclic Oxindole Analogues : The compound's utility extends to the efficient synthesis of spirocyclic oxindole analogues, crucial in medicinal chemistry for their potential biological activities. The process involves key steps such as dianion alkylation and cyclization, highlighting the compound's versatility as a building block (Teng, Zhang, & Mendonça, 2006).

Mecanismo De Acción

Target of Action

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate is a reactant for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 . It is also used as a building block for piperazine-based CCR5 antagonists .

Mode of Action

The compound interacts with its targets by replacing the ester function with an amino group, providing a key building block for piperazine-based CCR5 antagonists

Action Environment

For instance, one source suggests that the compound should be stored at 4°C and protected from light .

Análisis Bioquímico

Biochemical Properties

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, which are used in dipeptide synthesis . The nature of these interactions often involves the formation of amide bonds, facilitated by coupling reagents. These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its influence on gene expression can alter the production of specific proteins. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound can bind to specific enzymes, altering their activity and thereby influencing biochemical pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of metabolites within the cell. For example, the compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .

Propiedades

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylcarbamoylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-12(2,3)21-11(19)15-10(18)16-13(9(17)20-4)5-7-14-8-6-13/h14H,5-8H2,1-4H3,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNIZPBOXBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)NC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)